2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide chemical properties
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide chemical properties
An In-depth Technical Guide to the Synthesis, Properties, and Potential Applications of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the N-substituted chloroacetamide, 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established principles of organic chemistry, offers a robust framework for its synthesis and characterization. By analyzing structurally analogous compounds, we extrapolate key physicochemical and reactive properties. This guide is intended for researchers and professionals in drug discovery and chemical development, providing both theoretical insights and practical, actionable protocols for the laboratory setting.
Introduction: The Chemical Landscape of N-Substituted Chloroacetamides
N-arylacetamides are a significant class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of a chloroacetyl group introduces a reactive electrophilic site, rendering these molecules versatile synthons for further chemical elaboration. The general structure of 2-chloro-N-substituted acetamides has been explored for various biological activities, including antimicrobial and herbicidal properties.[2] The target molecule of this guide, 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide, combines the chloroacetamide moiety with a chiral 1-(2-methoxyphenyl)ethyl group. The presence of the methoxy group and the chiral center is anticipated to modulate its biological activity and physicochemical properties, making it a compound of interest for further investigation.
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide is characterized by a central amide linkage connecting a chloroacetyl group to a 1-(2-methoxyphenyl)ethylamine backbone.
Diagram of the Molecular Structure:
Caption: 2D structure of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide.
Predicted Physicochemical Data
The following table summarizes the predicted and extrapolated physicochemical properties based on structurally similar compounds.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₁H₁₄ClNO₂ | Calculated |
| Molecular Weight | 227.69 g/mol | Calculated |
| Appearance | Likely a white to off-white solid at room temperature. | Based on analogous N-substituted chloroacetamides which are typically solids.[3] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, THF, and ethanol; sparingly soluble in water. | The presence of the aromatic ring and alkyl chain suggests hydrophobicity, while the amide and ether groups may confer some polarity. |
| Melting Point | Estimated in the range of 40-80 °C. | The related compound 2-chloro-N-(2-methoxyphenyl)acetamide has a melting point of 40-42°C.[2] The addition of the ethyl group may alter this. |
| Reactivity | The chlorine atom is susceptible to nucleophilic substitution. The amide bond can be hydrolyzed under strong acidic or basic conditions. | The chloroacetyl group is a known reactive handle for introducing new functional groups.[4] |
Synthesis and Purification
The synthesis of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide can be approached via a two-step process: the synthesis of the precursor amine, 1-(2-methoxyphenyl)ethylamine, followed by its acylation with chloroacetyl chloride.
Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 1-(2-methoxyphenyl)ethylamine
This procedure is based on established methods for the reductive amination of ketones.
-
Materials:
-
2-Methoxyacetophenone
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane for extraction
-
-
Protocol:
-
In a round-bottom flask, dissolve 2-methoxyacetophenone in methanol.
-
Add a suitable nitrogen source, such as ammonium acetate or aqueous ammonia, in excess.
-
Cool the mixture in an ice bath and add the reducing agent (e.g., NaBH₃CN) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by carefully adding HCl.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a NaOH solution to a pH > 10.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-methoxyphenyl)ethylamine.
-
Step 2: Synthesis of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
This protocol is adapted from general procedures for the N-acylation of amines with chloroacetyl chloride.[4][5]
-
Materials:
-
1-(2-methoxyphenyl)ethylamine
-
Chloroacetyl chloride
-
A suitable base (e.g., triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[5]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Protocol:
-
Dissolve 1-(2-methoxyphenyl)ethylamine and the base in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide.
-
Characterization and Analytical Methods
To confirm the identity and purity of the synthesized 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide, a combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons in the 6.8-7.3 ppm region. - A quartet for the methine proton (CH) adjacent to the nitrogen. - A doublet for the methyl group (CH₃) on the ethyl chain. - A singlet for the methoxy group (OCH₃) protons. - A singlet for the chloromethyl (CH₂Cl) protons. - A broad singlet for the amide proton (NH). |
| ¹³C NMR | - Aromatic carbons in the 110-160 ppm region. - A carbonyl carbon (C=O) around 165-170 ppm. - A carbon for the chloromethyl group (CH₂Cl) around 40-45 ppm. - A methoxy carbon (OCH₃) around 55 ppm. |
| FT-IR | - N-H stretching vibration around 3300 cm⁻¹. - C=O (amide I) stretching vibration around 1650 cm⁻¹. - N-H bending (amide II) vibration around 1550 cm⁻¹. - C-Cl stretching vibration around 700-800 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, confirming the presence of one chlorine atom. |
Potential Applications and Future Research Directions
Derivatives of 2-chloro-N-alkyl/aryl acetamides have demonstrated potential as bioactive agents, particularly as antimicrobial and antifungal compounds.[2] The structural features of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide make it a candidate for screening in these areas. The introduction of the chiral methoxyphenyl ethyl moiety may influence its interaction with biological targets, potentially leading to stereospecific activity.
Future research should focus on the synthesis of both enantiomers of this compound to investigate any differences in their biological profiles. Furthermore, the reactive chlorine atom can be displaced by various nucleophiles to generate a library of derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
Chloroacetyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood.[4] N-substituted chloroacetamides may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds.[6]
Conclusion
While 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide is not a widely characterized compound, its synthesis is achievable through well-established synthetic methodologies. This guide provides a comprehensive framework for its preparation, purification, and characterization. Based on the known bioactivity of related chloroacetamides, this molecule represents a promising scaffold for the development of new therapeutic or agrochemical agents. The protocols and predictive data presented herein are intended to facilitate further research into this and other novel N-substituted chloroacetamides.
References
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Retrieved February 11, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)- - Substance Details. Retrieved February 11, 2026, from [Link]
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
-
PubChem. (n.d.). 2-Chloro-N-(2-methoxyphenyl)acetamide. Retrieved February 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved February 11, 2026, from [Link]
- Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved February 11, 2026, from [Link]
-
PubChem. (n.d.). 2-chloro-N-ethylacetamide. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved February 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. Retrieved February 11, 2026, from [Link]
- Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- Kumar, V. S. R. N. P., & Sharma, G. V. R. (2021). Synthesis and characterization of 4,4'-oxybis[N-ethyl-n-[1(RS)-2-(4-methoxy phenyl)-1-methylethyl]butan-1-amine]. Journal of Pharmaceutical Sciences and Research, 13(10), 638-639.
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
PubChemLite. (n.d.). 2-chloro-n-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide. Retrieved February 11, 2026, from [Link]
-
MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved February 11, 2026, from [Link]
-
International Journal of Pharmacy and Technology. (n.d.). synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2-carbohydrazide. Retrieved February 11, 2026, from [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
NIST. (n.d.). 2-Chloro-N-ethylacetamide. Retrieved February 11, 2026, from [Link]
-
MDPI. (n.d.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved February 11, 2026, from [Link]
-
Dana Bioscience. (n.d.). 2-Chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide 1g. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).. Retrieved February 11, 2026, from [Link]
Sources
- 1. 2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide | C20H20ClNO4 | CID 23583625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. echemi.com [echemi.com]
